

In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromopicolinic Acid

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Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

Cat. No.: B1249324

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Disclaimer: A comprehensive search for the crystal structure of **3-Carbamoylpicolinic Acid** did not yield any publicly available crystallographic data. Therefore, this guide provides a detailed analysis of a structurally related compound, 3-Bromopicolinic Acid, for which crystallographic information is available. This analysis serves as a representative example of the methodologies and data presentation expected for a substituted picolinic acid.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the crystal structure of 3-Bromopicolinic Acid. The document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and visualizes its molecular structure and crystal packing.

Data Presentation

The crystallographic data for 3-Bromopicolinic Acid has been determined by single-crystal X-ray diffraction. A summary of the key data collection and structure refinement parameters is provided in Table 1. The unit cell dimensions and other crystal data are presented in Table 2.

Table 1: Data Collection and Structure Refinement

Parameter	Value
Empirical formula	C ₆ H ₄ BrNO ₂
Crystal system	Orthorhombic
Space group	Pna2 ₁
Temperature (K)	150(2)
Wavelength (Å)	0.71073 (Mo Kα)
Diffractometer	Bruker APEX-II
R _{gt} (F)	0.0281
wR _{ref} (F ²)	0.0536
Source: [1] [2]	

Table 2: Crystal Data for 3-Bromopicolinic Acid

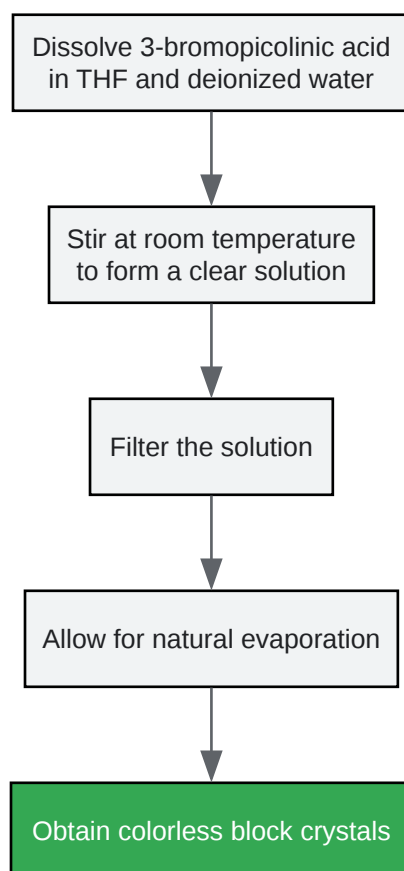
Parameter	Value
a (Å)	14.3975(12)
b (Å)	7.5773(7)
c (Å)	12.2500(10)
β (°)	90
Volume (Å ³)	1336.4(2)
Z	8
Source: [1] [2]	

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Bromopicolinic Acid crystals was achieved through a recrystallization process.[\[1\]](#) Commercially available 3-bromopicolinic acid (2.01 g, 10 mmol) was dissolved in a

mixture of 10 mL of tetrahydrofuran and 1 mL of deionized water at room temperature with stirring until a clear solution was formed.[1] The resulting solution was filtered and then allowed to evaporate naturally.[1] After several days, colorless block-shaped crystals suitable for X-ray diffraction were obtained with a yield of 82%.[1]



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Figure 1: Crystallization workflow for 3-Bromopicolinic Acid.

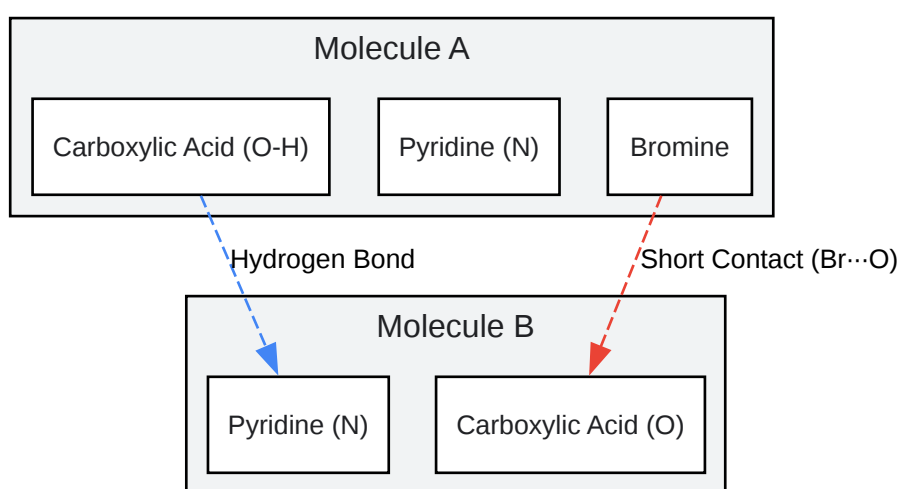
X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.[1] A suitable crystal was mounted on a Bruker APEX-II diffractometer.[1] The data was collected at a temperature of 150 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1] The structure was solved by direct methods using the SHELXS-2018 program and refined with SHELXL.[1]

Structural Analysis

The crystal structure of 3-Bromopicolinic Acid reveals an orthorhombic crystal system with the space group $Pna2_1$.^{[1][2]} The asymmetric unit contains two independent molecules of 3-bromopicolinic acid, which exhibit slightly different conformations, particularly around the C1-C2 and C7-C8 bonds.^[1]

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. The bond lengths within the molecule are comparable to those reported for similar picolinic acid derivatives.^[1]



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